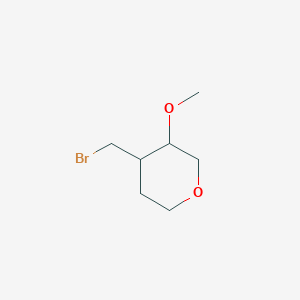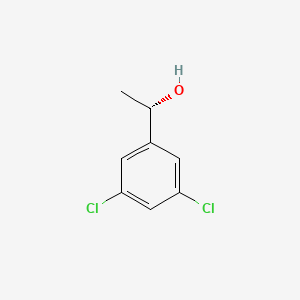
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol: is a chiral organic compound characterized by the presence of a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,5-dichlorophenyl)ethanone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (3,5-dichlorophenyl)ethanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and chiral catalysts.
Substitution: SOCl2, PBr3, and other nucleophilic reagents.
Major Products Formed:
Oxidation: (3,5-dichlorophenyl)ethanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenyl ethanols with different functional groups.
Applications De Recherche Scientifique
Chemistry: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model molecule to study the effects of chirality on biological activity. It serves as a reference compound in enantioselective studies and can be used to investigate enzyme-substrate interactions.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with specific chiral requirements. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in determining its binding affinity and activity. The hydroxyl group can form hydrogen bonds with target molecules, while the dichlorophenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1R)-1-(3,5-dichlorophenyl)ethan-1-ol
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Comparison: Compared to its similar compounds, (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of two chlorine atoms at the 3 and 5 positions provides a distinct electronic environment, which can affect the compound’s chemical and physical properties.
Propriétés
Formule moléculaire |
C8H8Cl2O |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |
Clé InChI |
URTUBSJCDSAWGE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)
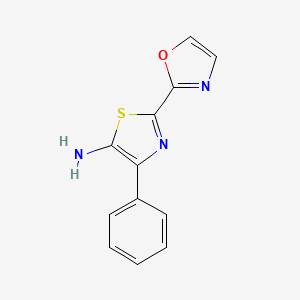
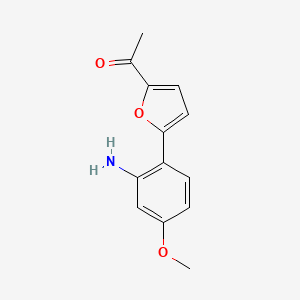
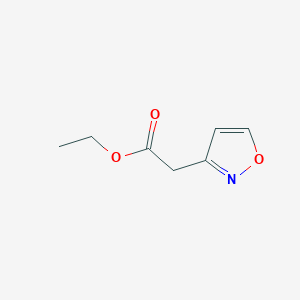
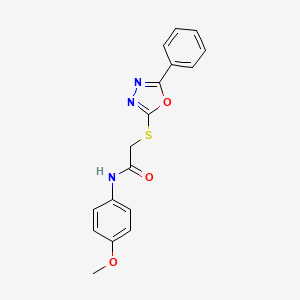
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)


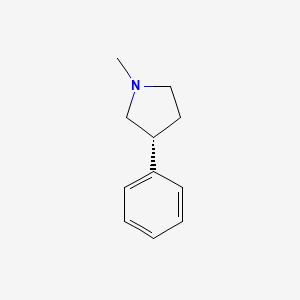
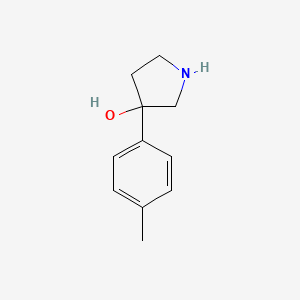
![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
